molecular formula C13H21NO B2422515 (3-ETHOXYPROPYL)[(2-METHYLPHENYL)METHYL]AMINE CAS No. 893585-57-4

(3-ETHOXYPROPYL)[(2-METHYLPHENYL)METHYL]AMINE

Cat. No.: B2422515
CAS No.: 893585-57-4
M. Wt: 207.317
InChI Key: PMSPSZSWGBGIQM-UHFFFAOYSA-N
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Description

(3-ETHOXYPROPYL)[(2-METHYLPHENYL)METHYL]AMINE is an organic compound with a complex structure that includes an ethoxy group, a methylphenyl group, and a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ETHOXYPROPYL)[(2-METHYLPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common method includes the alkylation of 2-methylbenzylamine with 3-ethoxypropyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-ETHOXYPROPYL)[(2-METHYLPHENYL)METHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, potassium carbonate, various nucleophiles.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted amines or ethers.

Scientific Research Applications

(3-ETHOXYPROPYL)[(2-METHYLPHENYL)METHYL]AMINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-ETHOXYPROPYL)[(2-METHYLPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-methylphenyl)methyl]propan-1-amine: Lacks the ethoxy group, leading to different chemical properties and reactivity.

    3-ethoxypropan-1-amine: Lacks the methylphenyl group, resulting in different biological activity and applications.

Uniqueness

(3-ETHOXYPROPYL)[(2-METHYLPHENYL)METHYL]AMINE is unique due to the presence of both the ethoxy and methylphenyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound (3-ethoxypropyl)[(2-methylphenyl)methyl]amine is an organic molecule that has garnered attention due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H17NC_{12}H_{17}N. The compound consists of an ethoxypropyl group attached to a methylamine structure, which is further connected to a 2-methylphenyl group. This unique structure contributes to its reactivity and biological interactions.

Structural Representation

ComponentStructure
Ethoxypropyl-O-CH2-CH2-CH3
Methylamine-NH(CH3)
2-MethylphenylC6H4(CH3)

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. Its mechanism may include:

  • Modulation of Neurotransmitter Systems : The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and signal transduction pathways.
  • Enzyme Interaction : It can alter the activity of enzymes involved in metabolic processes, potentially leading to downstream physiological effects.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Cellular Processes : Investigations have shown that this compound can affect cell cycle progression and induce apoptosis in certain cancer cell lines. For instance, it has been observed to influence mitochondrial membrane potential and reactive oxygen species (ROS) production in A2780 ovarian cancer cells, indicating potential anticancer properties .
  • Toxicity Studies : Toxicological assessments have revealed that high concentrations of similar compounds can lead to respiratory toxicity and other systemic effects. While specific data on this compound is limited, structural analogs have shown significant toxicity profiles, suggesting caution in its use .
  • Pharmacological Potential : The compound is being explored for its therapeutic applications, particularly in the modulation of neurological disorders due to its ability to interact with neurotransmitter systems.

Case Studies

Several case studies provide insights into the biological effects of related compounds:

  • Case Study 1 : A study on a structurally similar compound demonstrated significant cytotoxicity against colorectal adenocarcinoma cells (HT-29), with IC50 values exceeding 20 μM, indicating resistance in this particular cell line .
  • Case Study 2 : Another investigation reported that a derivative of the compound induced mitochondrial damage and altered cell cycle phases in A2780 cells, suggesting a potential mechanism for its anticancer activity .

Comparative Biological Activity

Compound NameIC50 (µM)Effect on Cell CycleNotes
This compoundTBDInduces G0/G1 phase increasePotential anticancer agent
Related Compound A5.4Inhibits S phaseSignificant cytotoxicity
Related Compound B>20Resistant in HT-29High resistance observed

Toxicological Data Overview

Compound NameToxicity LevelObserved Effects
This compoundTBDTBD
MethylamineHighRespiratory toxicity
Analogous CompoundsVariesSystemic effects observed

Properties

IUPAC Name

3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-3-15-10-6-9-14-11-13-8-5-4-7-12(13)2/h4-5,7-8,14H,3,6,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSPSZSWGBGIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNCC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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